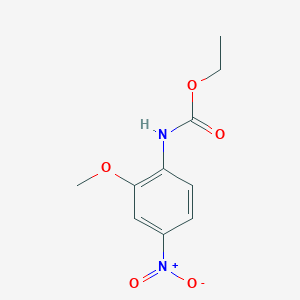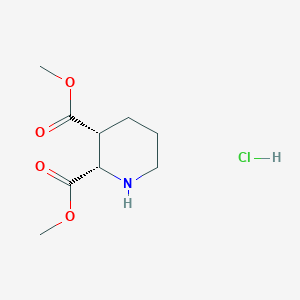![molecular formula C7H13NO B2849406 2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine CAS No. 2167179-42-0](/img/structure/B2849406.png)
2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine: is a bicyclic amine compound characterized by its unique structure, which includes an oxabicyclohexane ring.
Mechanism of Action
Target of Action
The primary targets of 2-(2-Oxabicyclo[21Similar compounds have been found to inhibit enzymes such as calcineurin , which plays a crucial role in T-lymphocyte activation.
Mode of Action
For instance, inhibition of calcineurin prevents the formation of active transcription factors essential for gene expression .
Biochemical Pathways
The biochemical pathways affected by 2-(2-Oxabicyclo[21The inhibition of calcineurin can affect the calcium signaling pathway, impacting the activation of t-lymphocytes .
Result of Action
The molecular and cellular effects of 2-(2-Oxabicyclo[21Similar compounds have been shown to retain bioactivity when incorporated into the structure of certain fungicides .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine. For instance, replacement of the phenyl ring in certain agrochemicals with 2-oxabicyclo[2.1.1]hexanes dramatically improved their water solubility and reduced lipophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine typically involves photochemical reactions. One efficient method is the [2+2] cycloaddition reaction, which can be catalyzed by photochemistry . For instance, the use of blue LED light sources and catalytic amounts of iridium complexes can facilitate the intramolecular cycloaddition, yielding the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods is crucial for their application in large-scale production, particularly for use in agrochemicals and pharmaceuticals .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or halides can be employed under mild conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: The compound is explored for its potential use in drug development.
Industry: It is used in the development of new agrochemicals with improved properties
Comparison with Similar Compounds
Similar Compounds
- 2-Oxabicyclo[2.1.1]hexane
- 1,2-Disubstituted bicyclo[2.1.1]hexanes
- 2-Azabicyclo[2.2.1]heptanes
Uniqueness
What sets 2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine apart is its unique bicyclic structure, which imparts distinct physical and chemical properties. This makes it a valuable compound for various applications, particularly in the development of new bioactive molecules .
Properties
IUPAC Name |
2-(2-oxabicyclo[2.1.1]hexan-1-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-2-1-7-3-6(4-7)5-9-7/h6H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNSLILJGRTXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(OC2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2849329.png)
![Methyl 4-[(2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2849331.png)
![N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide](/img/structure/B2849332.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2849335.png)




![2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2849343.png)
![N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2849345.png)
![4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide](/img/structure/B2849346.png)
